An In-depth Technical Guide to 8-(Difluoromethoxy)quinolin-5-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 8-(Difluoromethoxy)quinolin-5-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-(Difluoromethoxy)quinolin-5-amine, a fluorinated quinoline derivative of significant interest in medicinal chemistry. The strategic incorporation of a difluoromethoxy group onto the versatile 8-aminoquinoline scaffold offers a unique combination of physicochemical properties that are highly desirable in modern drug discovery. This document details the synthesis, spectral characterization, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.
Introduction: The Significance of Fluorination in Quinoline Scaffolds
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, as fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.
The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to improved pharmacokinetic and pharmacodynamic profiles. In the context of the 8-aminoquinoline framework, the addition of a difluoromethoxy group at the 8-position is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and drug-like characteristics. This guide focuses on the chemical properties and synthesis of 8-(Difluoromethoxy)quinolin-5-amine, a promising building block for the creation of novel drug candidates.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. While experimentally determined data for 8-(Difluoromethoxy)quinolin-5-amine is not extensively published, the available information from commercial suppliers and predictive models provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of 8-(Difluoromethoxy)quinolin-5-amine
| Property | Value | Source |
| CAS Number | 1082893-09-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈F₂N₂O | [1][3][6] |
| Molecular Weight | 210.18 g/mol | [2][4] |
| Physical Form | Powder | |
| Purity | >95% | [1] |
| Storage Temperature | Room Temperature | [7] |
| Predicted XlogP | 2.7 | [6] |
| Monoisotopic Mass | 210.06047 Da | [6] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 8-(Difluoromethoxy)quinolin-5-amine. While full spectra are not publicly available, predicted mass spectrometry data provides insight into its fragmentation patterns.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 211.06775 | 140.4 |
| [M+Na]⁺ | 233.04969 | 149.7 |
| [M-H]⁻ | 209.05319 | 140.9 |
| [M+NH₄]⁺ | 228.09429 | 158.5 |
| [M]⁺ | 210.05992 | 137.6 |
| Data sourced from PubChemLite.[6] |
Note: For definitive structural elucidation, experimental ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are essential. This data is often available from commercial suppliers upon request.[1][8]
Synthesis and Purification
The synthesis of 8-(Difluoromethoxy)quinolin-5-amine typically proceeds through a multi-step pathway, culminating in the reduction of a nitro-intermediate. The following protocol outlines a representative synthetic route.
Synthesis of the Precursor: 8-(Difluoromethoxy)-5-nitroquinoline
The synthesis of the key precursor, 8-(Difluoromethoxy)-5-nitroquinoline, involves a sequence of well-established organic transformations.
Caption: Synthetic pathway to 8-(Difluoromethoxy)-5-nitroquinoline.
Protocol 1: Synthesis of 8-(Difluoromethoxy)-5-nitroquinoline
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Hydroxylation of the Quinoline Core: Begin with a commercially available quinoline or synthesize the quinoline core via a method such as the Skraup synthesis. Introduce a hydroxyl group at the 8-position to yield 8-hydroxyquinoline.
-
Difluoromethoxylation: React 8-hydroxyquinoline with a suitable difluoromethylating agent, such as chlorodifluoromethane (ClCF₂H), in the presence of a base. This nucleophilic substitution reaction introduces the difluoromethoxy group at the 8-position. The choice of base and reaction conditions is critical to optimize the yield and minimize side reactions.
-
Nitration: The resulting 8-(difluoromethoxy)quinoline is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is typically used to introduce a nitro group at the 5-position of the quinoline ring. Careful control of the reaction temperature is necessary to prevent over-nitration and ensure regioselectivity.
-
Purification: The crude 8-(difluoromethoxy)-5-nitroquinoline is purified using standard techniques such as recrystallization or column chromatography to yield the pure precursor.
Final Step: Reduction to 8-(Difluoromethoxy)quinolin-5-amine
The final step in the synthesis is the reduction of the nitro group to a primary amine.
Caption: Final reduction step to yield the target compound.
Protocol 2: Synthesis of 8-(Difluoromethoxy)quinolin-5-amine
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Reaction Setup: Dissolve the purified 8-(difluoromethoxy)-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.
-
Reduction: Add a reducing agent to the solution. Common and effective reducing agents for this transformation include:
-
Iron powder in the presence of hydrochloric acid: A classic and cost-effective method.
-
Tin(II) chloride in concentrated hydrochloric acid: A reliable method for the reduction of aromatic nitro groups.
-
Catalytic hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often cleaner and avoids the use of stoichiometric metal reagents.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude 8-(Difluoromethoxy)quinolin-5-amine can be further purified by column chromatography or recrystallization to obtain a product of high purity (>95%).
Reactivity and Chemical Transformations
The chemical reactivity of 8-(Difluoromethoxy)quinolin-5-amine is dictated by its key functional groups: the aromatic primary amine, the quinoline ring system, and the difluoromethoxy group.
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Amine Functionality: The primary amine at the 5-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization followed by subsequent transformations. These reactions allow for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships.[9]
-
Quinoline Ring: The quinoline ring is an electron-deficient heteroaromatic system. The nitrogen atom can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of further functionalization.
-
Difluoromethoxy Group: The -OCF₂H group is generally stable under many reaction conditions. Its electron-withdrawing nature can influence the reactivity of the quinoline ring.
Applications in Drug Development
While specific biological activity data for 8-(Difluoromethoxy)quinolin-5-amine is not yet widely published, the extensive research on related 8-aminoquinoline derivatives provides a strong rationale for its potential in drug discovery.
The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably in the development of antimalarial drugs like primaquine and tafenoquine.[10] Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of biological activities, including:
-
Antiprotozoal: Against parasites such as Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis).[11]
-
Antibacterial and Antifungal: Exhibiting activity against various bacterial and fungal strains.[11]
-
Anticancer: Some quinoline derivatives have shown promise as anticancer agents.[12]
-
Antiviral: The quinoline scaffold is present in several antiviral compounds.[6]
The introduction of the difluoromethoxy group is a strategic modification intended to enhance the drug-like properties of the 8-aminoquinoline core. The -OCF₂H group can improve metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can also influence the compound's ability to cross biological membranes. Therefore, 8-(Difluoromethoxy)quinolin-5-amine represents a valuable building block for the synthesis of novel 8-aminoquinoline-based drug candidates with potentially improved efficacy, safety, and pharmacokinetic profiles.
Conclusion
8-(Difluoromethoxy)quinolin-5-amine is a fluorinated heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its chemical structure combines the proven biological relevance of the 8-aminoquinoline scaffold with the advantageous physicochemical properties conferred by the difluoromethoxy group. This guide has provided an overview of its known properties, a plausible and detailed synthetic route, and a strong rationale for its application in drug discovery. Further research into the specific biological activities of this compound and its derivatives is highly warranted and is expected to yield promising new drug candidates.
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